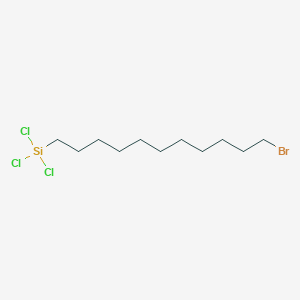
11-Bromoundecyltrichlorosilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Bromoundecyltrichlorosilane is a chemical compound with the molecular formula C11H22BrCl3Si . It is used as a chemical intermediate and is primarily for research and industrial use .
Molecular Structure Analysis
The molecular weight of 11-Bromoundecyltrichlorosilane is 368.64 Da, and its monoisotopic mass is 365.973969 Da . The compound has a linear formula of C11H22BrCl3Si .Chemical Reactions Analysis
11-Bromoundecyltrichlorosilane can undergo 1,3-dipolar cycloaddition with terminal acetylenes to prepare triazole-terminated monolayers on different substrates . This reaction is part of a broader field of chemical surface reactions known as click chemistry .Physical And Chemical Properties Analysis
11-Bromoundecyltrichlorosilane is a liquid substance . Its solubility and storage conditions depend on the solvent used to prepare the stock solution .Wissenschaftliche Forschungsanwendungen
Surface Modification
11-Bromoundecyltrichlorosilane is used in the modification of surfaces and tailoring their properties with desired physico-chemical functions . This is an important field of research with a broad spectrum of applications, including the modification of wetting properties, alteration of optical properties, and the fabrication of molecular electronic devices .
Click Chemistry
This compound is used in click chemistry, specifically in the 1,3-dipolar cycloaddition of terminal acetylenes . This process prepares triazole-terminated monolayers on different substrates . A fluorescent dye molecule, such as a coumarin 343 derivative, can then be clicked onto these azide-terminated monolayers .
Silicon Nanoparticle Functionalization
Silanization, a process that involves the use of 11-Bromoundecyltrichlorosilane, is a general tool to functionalize the surface of silicon nanoparticles (NPs) . Silicon NPs are prepared from the reduction of silicon tetrachloride with sodium naphthalide . The terminal chloride on the surface of as-synthesized particles is substituted by methanol and water, in sequence . The particles are then silanized by 11-bromoundecyltrichlorosilane .
Creation of Alkyl-, Bromo-, or Ester-Termini on NP Surfaces
The use of 11-Bromoundecyltrichlorosilane in the silanization process yields alkyl-, bromo-, or ester-termini on NP surfaces . These terminations bring various functionalities to the NPs, without loss of the photophysics of the original NPs .
Semiconductor Quantum Dot Production
11-Bromoundecyltrichlorosilane is used in the production of semiconductor quantum dots . These quantum dots have low toxicity for biological applications and are compatible with the integration into silicon microelectronics .
Surface Passivation
In non-wet-chemistry syntheses of Si NPs, surface passivation is either oxide or hydrogen mediated . Organic passivation for Si NPs has been reported, with improved stability and functionalizability . The Si NPs produced by wet chemistry usually bear a halogen surface . This provides a good starting point for termination because of its chemical accessibility .
Safety and Hazards
Zukünftige Richtungen
The use of 11-Bromoundecyltrichlorosilane in the preparation of triazole-terminated monolayers on different substrates represents a promising direction in the field of nanotechnology . This approach has a broad spectrum of applications, including the modification of wetting properties, alteration of optical properties, and fabrication of molecular electronic devices .
Eigenschaften
IUPAC Name |
11-bromoundecyl(trichloro)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22BrCl3Si/c12-10-8-6-4-2-1-3-5-7-9-11-16(13,14)15/h1-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNQRNOPJAFMFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC[Si](Cl)(Cl)Cl)CCCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22BrCl3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Bromoundecyltrichlorosilane | |
CAS RN |
79769-48-5 |
Source


|
| Record name | (11-Bromoundecyl)trichlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-(1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B2569650.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2569652.png)
![(1R,5S)-8-(phenethylsulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2569653.png)
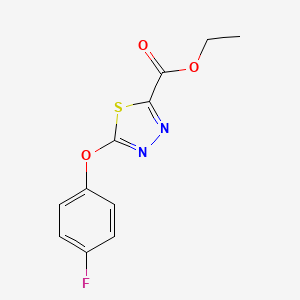
![2,2-Dimethyl-5-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-3,4-dihydrochromen-4-ol](/img/structure/B2569655.png)
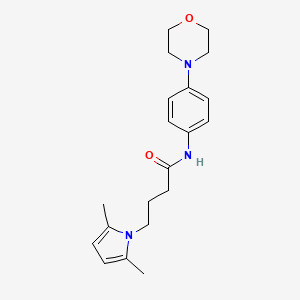
![2-(2-Bromophenyl)-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylacetamide](/img/structure/B2569657.png)
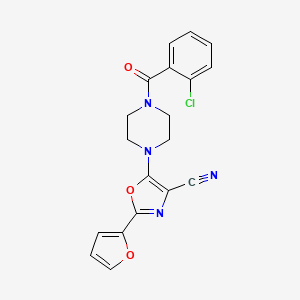

![4-{5-Cyclopentanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine](/img/structure/B2569663.png)
![4-[2-[(2-fluorobenzyl)thio]-4-oxoquinazolin-3(4H)-yl]-N-(2-furylmethyl)butanamide](/img/structure/B2569664.png)
![N-(2-ethylphenyl)-N'-{5-[(4-methylphenyl)sulfonyl]-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl}urea](/img/structure/B2569666.png)
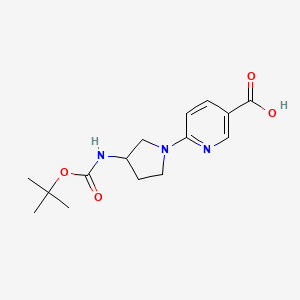
![(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene](/img/structure/B2569668.png)